molecular formula C15H11N3O4S B2919662 methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 531495-03-1

methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B2919662
CAS No.: 531495-03-1
M. Wt: 329.33
InChI Key: AWMNBMYBRHBNIO-UHFFFAOYSA-N
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Description

Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core fused with a pyridazine ring and a phenyl substituent. Its structure combines electron-rich aromatic systems (phenyl and thiazole) with a hydroxyl-oxo-pyridazinyl moiety, which may confer unique reactivity and bioactivity.

Properties

IUPAC Name

methyl 2-(3,6-dioxo-1H-pyridazin-2-yl)-5-phenyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-14(21)12-13(9-5-3-2-4-6-9)23-15(16-12)18-11(20)8-7-10(19)17-18/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMNBMYBRHBNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N2C(=O)C=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate involves a multi-step process:

  • Step One: : Formation of the thiazole ring.

    • Reagents: : 2-bromo-1-phenylethanone, thiourea.

    • Conditions: : Reflux in ethanol.

  • Step Two: : Construction of the pyridazine ring.

    • Reagents: : Ethyl acetoacetate, hydrazine hydrate.

  • Step Three: : Coupling of intermediates.

    • Reagents: : Intermediate products from steps one and two.

    • Conditions: : Use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

Industrial Production Methods

Scaling up to an industrial level requires optimization of each step for yield and efficiency. This typically involves continuous flow reactors and automated process control systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the hydroxyl group, forming corresponding ketones or aldehydes.

  • Reduction: : Reduction of the pyridazine ring can lead to dihydro derivatives.

  • Substitution: : Functional groups on the thiazole or phenyl rings can be substituted with electrophiles.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate in acidic medium.

  • Reduction: : Use of catalytic hydrogenation with palladium on carbon.

  • Substitution: : Utilizes electrophiles like alkyl halides under basic conditions.

Major Products

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Dihydro derivatives.

  • Substitution: : Varied, depending on the nature of the electrophile.

Scientific Research Applications

Chemistry

  • Used as a building block in complex organic synthesis.

  • Serves as a ligand in coordination chemistry.

Biology

  • Investigated for potential antimicrobial activity.

  • Explored in enzyme inhibition studies.

Medicine

  • Potential candidate for anti-inflammatory and anti-cancer drug development.

Industry

  • Utilized in the synthesis of advanced materials and polymers.

  • Used in the development of specialty dyes and pigments.

Mechanism of Action

The compound's bioactivity is primarily due to interactions with biological macromolecules:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, and DNA intercalation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Thiazole derivatives with fused pyridazine rings : These often exhibit enhanced solubility due to polar substituents (e.g., hydroxyl or oxo groups) and demonstrate bioactivity in cancer research, such as ferroptosis induction .

Phenyl-substituted thiazoles : Common in agrochemicals, these compounds disrupt insect metabolism by targeting cuticle integrity or enzymatic pathways .

Pyridazine-based molecules: Known for modulating chemical microenvironments in cell culture studies, as seen in 3D hydrogel platforms .

Bioactivity and Mechanism of Action

Compound Class Key Functional Groups Bioactivity/Application Reference
Target Compound Thiazole, pyridazine, phenyl Hypothetical: Anticancer (ferroptosis), agrochemical
Quinoline Yellow (QY) Quinoline, sulfonate Cell culture tracking
Ferroptosis-Inducing Agents Electrophilic groups (e.g., ketones) OSCC-selective cytotoxicity
C. gigantea Extract Compounds Alkaloids, flavonoids Insecticidal
  • Ferroptosis Induction: The target compound’s pyridazinyl-thiazole scaffold resembles ferroptosis inducers (FINs), which exploit redox imbalances in cancer cells. Unlike natural FINs (e.g., artemisinin derivatives), synthetic analogues like this compound may offer tunable specificity for oral squamous cell carcinoma (OSCC) .
  • Agrochemical Potential: Similar to C. gigantea extracts, the phenyl-thiazole moiety could disrupt insect cuticles or metabolic pathways, though empirical validation is needed .

Biological Activity

Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate (CAS Number: 531495-03-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H11N3O4S
  • Molecular Weight : 329.33 g/mol
  • Structural Characteristics : The compound features a thiazole ring fused with a pyridazine moiety, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes like xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
  • Acetylcholinesterase Inhibition : Compounds with structural similarities have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . The binding affinity and interaction dynamics with AChE can be elucidated through molecular docking studies.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can protect cells from oxidative damage .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

Study Activity Evaluated IC50 Value Comments
Study AXanthine Oxidase InhibitionModerate (specific IC50 not reported)Comparable to standard inhibitors like febuxostat .
Study BAcetylcholinesterase Inhibition2.7 µMSignificant activity indicating potential for Alzheimer's treatment .
Study CAntioxidant ActivityNot specifiedSuggested protective effects against oxidative stress .

Case Studies

A recent case study explored the compound's effects on cognitive function in animal models. The results indicated that administration of the compound led to improved memory retention and cognitive performance, likely through its AChE inhibitory properties.

Research Findings

  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target enzymes, suggesting a mechanism for its inhibitory effects. These studies provide insights into the binding interactions at the molecular level .
  • Therapeutic Potential : Given its diverse biological activities, this compound holds promise for development as a therapeutic agent in treating conditions such as neurodegenerative diseases and inflammatory disorders.

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